molecular formula C6H11Cl2N3 B2532344 (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 223571-77-5

(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No. B2532344
CAS RN: 223571-77-5
M. Wt: 196.08
InChI Key: ODXDXCXYKISHBA-ALUAXPQUSA-N
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Description

Synthesis Analysis

ICPA can be synthesized through a three-step process starting from imidazole-4-carboxaldehyde. The first step involves the condensation of imidazole-4-carboxaldehyde with cyclopropanamine to form an intermediate. The intermediate is then subjected to hydrogenation under high pressure to yield ICPA.


Molecular Structure Analysis

The molecular formula of ICPA is C6H11Cl2N3. Its InChI code is 1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H/t4-,5-;;/m1…/s1.


Physical And Chemical Properties Analysis

ICPA is a white crystalline powder that is soluble in water and ethanol. Its molecular weight is 196.08 g/mol. The melting point of ICPA is approximately 210 °C.

Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, including compounds structurally related to (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial effects. For instance, imidazole derivatives have been reviewed for their antitumor activity, highlighting the diverse mechanisms through which they can exert their effects. This includes their ability to interact with various cellular targets, potentially offering a basis for the development of new therapeutic agents against different forms of cancer (Iradyan et al., 2009).

Imidazole Derivatives in Corrosion Inhibition

The use of imidazole derivatives as corrosion inhibitors represents another significant application. These compounds have been found to be effective in protecting metal surfaces against corrosion, primarily due to their ability to form protective layers on the metal surfaces. A review on the corrosion inhibition by imidazoline and its derivatives emphasizes their low toxicity, cost-effectiveness, and environmental friendliness, making them attractive options for industrial applications (Sriplai & Sombatmankhong, 2023).

Imidazole Derivatives in Chemical Synthesis

In chemical synthesis, imidazole derivatives serve as key intermediates for the development of various heterocyclic compounds. Their unique chemical properties enable the synthesis of complex molecules, which can have applications ranging from pharmaceuticals to materials science. For instance, recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions utilize imidazole and its derivatives as coupling partners, underscoring their versatility in facilitating chemical transformations (Kantam et al., 2013).

Mechanism of Action

As mentioned in the description, ICPA has been shown to have high affinity and selectivity for the enzyme histone lysine-specific demethylase 1 (LSD1), making it a promising lead compound for the development of drugs that target LSD1.

Safety and Hazards

The safety information available indicates that ICPA may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1R,2R)-2-(1H-imidazol-5-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXDXCXYKISHBA-ALUAXPQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CN=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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